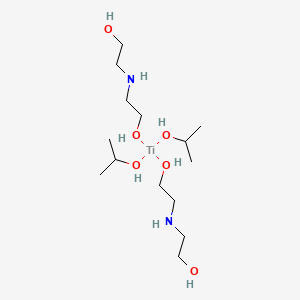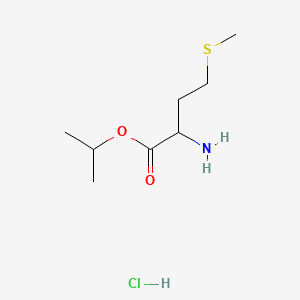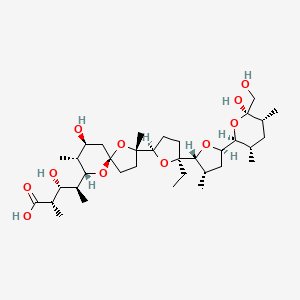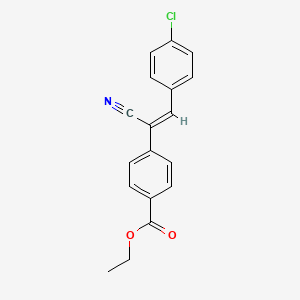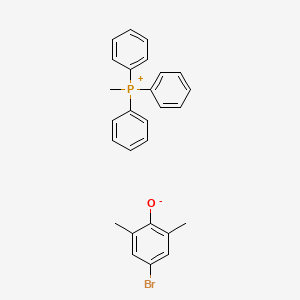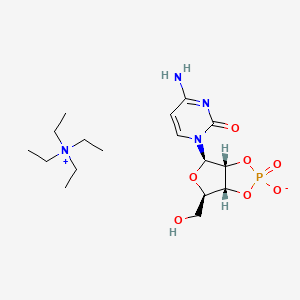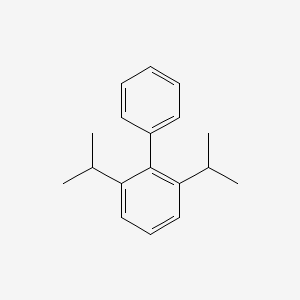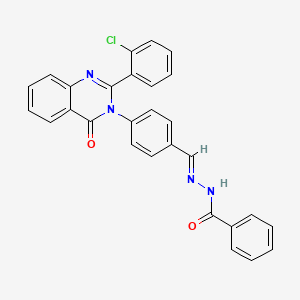
4-(1-Methylheptyl)-2,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylheptyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and a 1-methylheptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylheptyl)-2,6-dinitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the 1-methylheptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent alkylation step to introduce the 1-methylheptyl group can be achieved using appropriate alkylating agents under suitable conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methylheptyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted phenolic compounds.
Applications De Recherche Scientifique
4-(1-Methylheptyl)-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(1-Methylheptyl)-2,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups and phenol moiety play crucial roles in its reactivity and biological activity. The compound may exert its effects by interacting with enzymes, receptors, or other biomolecules, leading to alterations in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: A structural isomer with similar chemical properties.
Benzaldehyde, 4-(1-methylethyl)-: Another compound with a similar alkyl chain but different functional groups.
Uniqueness
4-(1-Methylheptyl)-2,6-dinitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a 1-methylheptyl chain makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4095-54-9 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
2,6-dinitro-4-octan-2-ylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
Clé InChI |
RZDYCJCMFYIULG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



